

# 4-Fluoro-2-methylbenzonitrile physical properties melting point

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## Compound of Interest

Compound Name: **4-Fluoro-2-methylbenzonitrile**

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An In-depth Technical Guide to the Physical Properties of **4-Fluoro-2-methylbenzonitrile**

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide focuses on the core physical properties of **4-Fluoro-2-methylbenzonitrile**, with a specific emphasis on its melting point.

## Core Physical Properties

**4-Fluoro-2-methylbenzonitrile** is a substituted aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its molecular structure, featuring a fluorine atom and a nitrile group on a toluene framework, imparts unique reactivity and characteristics.<sup>[3]</sup>

## Quantitative Data Summary

The physical properties of **4-Fluoro-2-methylbenzonitrile** are summarized in the table below, providing a consolidated reference for laboratory and development work.

Property	Value	Source(s)
Melting Point	69 - 74 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	214.6±20.0 °C (Predicted)	<a href="#">[4]</a> <a href="#">[6]</a>
Density	1.11±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	135.14 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	White to almost white powder or crystals	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	≥ 97%	<a href="#">[5]</a>
CAS Number	147754-12-9	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The presence of impurities typically results in a depression and broadening of the melting point range.[\[7\]](#)[\[8\]](#) The following is a standard experimental protocol for determining the melting point of **4-Fluoro-2-methylbenzonitrile** using the capillary method.

### Apparatus and Materials:

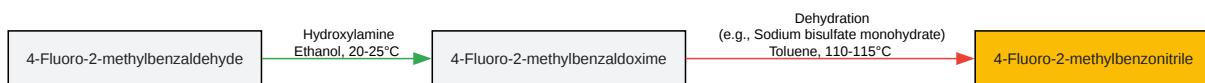
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer
- **4-Fluoro-2-methylbenzonitrile** sample
- Mortar and pestle
- Spatula
- Heating bath (e.g., silicone oil)

**Procedure:**

- Sample Preparation: A small amount of the crystalline **4-Fluoro-2-methylbenzonitrile** is placed on a clean, dry surface and finely powdered using a mortar and pestle.[7]
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8][9]
- Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.[7][9]
- Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8] Constant stirring of the bath ensures a uniform temperature distribution.[9]
- Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]
- Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.

## Synthetic Pathway Overview

**4-Fluoro-2-methylbenzonitrile** is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Trelagliptin, used in the treatment of type II diabetes.[5] A common synthetic route involves the conversion of 4-fluoro-2-methylbenzaldehyde.



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### A simplified workflow for the synthesis of **4-Fluoro-2-methylbenzonitrile**.

This synthetic pathway highlights a two-step conversion process. The initial step involves the formation of an oxime from the corresponding aldehyde. The subsequent step is a dehydration reaction to yield the nitrile. The choice of reagents and reaction conditions is crucial for achieving a high yield and purity of the final product.[\[10\]](#) The use of hazardous reagents such as copper (I) cyanide is avoided in this process, making it more amenable to commercial-scale production.[\[10\]](#)[\[11\]](#)

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